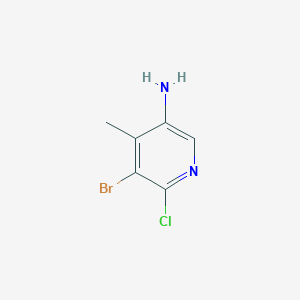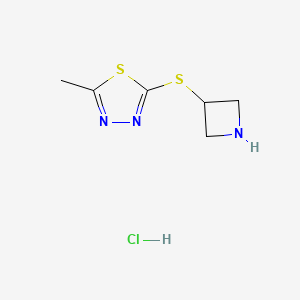
5-Brom-6-chlor-4-methylpyridin-3-amin
Übersicht
Beschreibung
5-Bromo-6-chloro-4-methylpyridin-3-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6-chloro-4-methylpyridin-3-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and display technologies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine typically involves halogenation and amination reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as sodium tert-butoxide and solvents like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium tert-butoxide, potassium carbonate.
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products:
Substituted Pyridines: Products formed by substitution reactions.
Biaryl Compounds: Products formed by Suzuki-Miyaura coupling reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-chloro-4-methylpyridin-3-amine
- 5-Bromo-4-methylpyridin-3-amine
- 5-Bromo-6-chloropyridin-2-amine
Comparison: Compared to its analogs, 5-Bromo-6-chloro-4-methylpyridin-3-amine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications .
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(9)2-10-6(8)5(3)7/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHSISIVLKCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-96-9 | |
| Record name | 5-bromo-6-chloro-4-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)






![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)

![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
